molecular formula C11H13ClO2 B13064354 2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane

2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane

Cat. No.: B13064354
M. Wt: 212.67 g/mol
InChI Key: YDMRPSNFRRHUKE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a 4-chlorophenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane
  • 2-(4-Fluorophenyl)-2-ethyl-1,3-dioxolane
  • 2-(4-Methylphenyl)-2-ethyl-1,3-dioxolane

Uniqueness

2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C11H13ClO2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

YDMRPSNFRRHUKE-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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